D-Glutamic acid, 5-methyl ester
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Overview
Description
D-Glutamic acid, 5-methyl ester: is a derivative of D-glutamic acid, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a methyl ester group at the fifth position of the glutamic acid molecule. It is commonly used in peptide synthesis and other organic synthesis applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method involves the esterification of D-glutamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production: Industrial production methods often involve similar esterification processes but on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Glutamic acid, 5-methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of D-glutamic acid.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ester group.
Scientific Research Applications
Chemistry:
Peptide Synthesis: D-Glutamic acid, 5-methyl ester is widely used in peptide synthesis as a building block due to its reactivity and stability.
Biology:
Protein Modification:
Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry:
Mechanism of Action
Molecular Targets and Pathways: D-Glutamic acid, 5-methyl ester exerts its effects primarily through interactions with glutamate receptors. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors . These interactions play a crucial role in neurotransmission and various cellular processes.
Comparison with Similar Compounds
L-Glutamic acid dimethyl ester: Similar in structure but with two methyl ester groups.
L-Glutamic acid γ-benzyl ester: Contains a benzyl ester group instead of a methyl ester.
L-Glutamic acid diethyl ester: Contains ethyl ester groups instead of methyl.
Uniqueness: D-Glutamic acid, 5-methyl ester is unique due to its specific esterification at the fifth position, which imparts distinct chemical properties and reactivity compared to other esterified glutamic acid derivatives .
Properties
Molecular Formula |
C6H10NO4- |
---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
(2R)-2-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m1/s1 |
InChI Key |
ZGEYCCHDTIDZAE-SCSAIBSYSA-M |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)[O-])N |
Canonical SMILES |
COC(=O)CCC(C(=O)[O-])N |
Origin of Product |
United States |
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